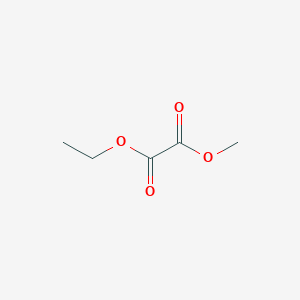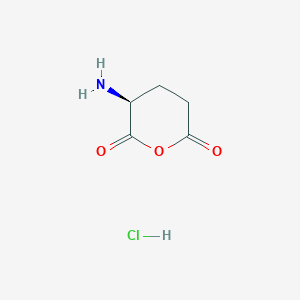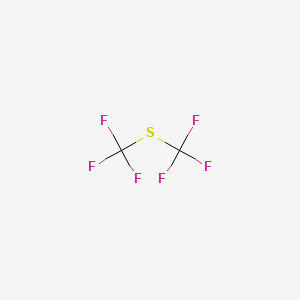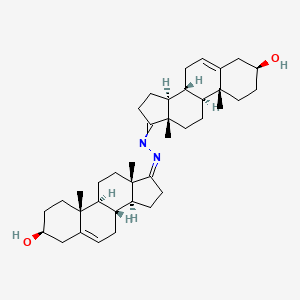
3b-17-Imino-androst-5-en-3-ol Dimer
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3b-17-Imino-androst-5-en-3-ol Dimer: is a synthetic steroidal compound with the molecular formula C38H56N2O2 and a molecular weight of 572.86 g/mol . This compound is known for its unique structure, which includes an imino group and a dimeric form, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3b-17-Imino-androst-5-en-3-ol Dimer typically involves the reaction of androst-5-en-3β,17β-diol with specific reagents under controlled conditions. The process may include steps such as oxidation, reduction, and substitution reactions to achieve the desired dimeric structure .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as chromatography and crystallization to isolate and purify the final product .
Chemical Reactions Analysis
Types of Reactions: 3b-17-Imino-androst-5-en-3-ol Dimer undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or hydrocarbons .
Scientific Research Applications
Chemistry: In chemistry, 3b-17-Imino-androst-5-en-3-ol Dimer is used as a reference material and in the study of steroidal compounds. It serves as an impurity standard for the analysis of related compounds .
Biology: In biological research, this compound is used to study the effects of steroidal structures on biological systems. It helps in understanding the interactions between steroids and biological receptors .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications, particularly in the treatment of androgen-dependent conditions such as prostate cancer. It is an impurity of Abiraterone, a drug used in prostate cancer treatment .
Industry: In the industrial sector, this compound is used in the synthesis of other steroidal compounds and as a reference material for quality control and standardization .
Mechanism of Action
The mechanism of action of 3b-17-Imino-androst-5-en-3-ol Dimer involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of cytochrome P450 17α-hydroxylase-17,20-lyase (CYP17), an enzyme involved in steroidogenesis. By inhibiting this enzyme, the compound reduces the production of androgens, which are hormones that play a role in the development and progression of androgen-dependent conditions such as prostate cancer .
Comparison with Similar Compounds
3β-17-Imino-androst-5-en-3-ol Acetate Dimer: This compound has a similar structure but includes an acetate group, which may affect its chemical properties and biological activity.
Androst-5-en-3β,17α-diol: This compound shares a similar steroidal backbone but lacks the imino group and dimeric form, making it less complex.
Uniqueness: 3b-17-Imino-androst-5-en-3-ol Dimer is unique due to its dimeric structure and the presence of an imino group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C38H56N2O2 |
|---|---|
Molecular Weight |
572.9 g/mol |
IUPAC Name |
(3S,8R,9S,10R,13S,14S)-17-[(Z)-[(3S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ylidene]hydrazinylidene]-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C38H56N2O2/c1-35-17-13-25(41)21-23(35)5-7-27-29-9-11-33(37(29,3)19-15-31(27)35)39-40-34-12-10-30-28-8-6-24-22-26(42)14-18-36(24,2)32(28)16-20-38(30,34)4/h5-6,25-32,41-42H,7-22H2,1-4H3/b39-33-,40-34?/t25-,26-,27-,28-,29-,30-,31-,32-,35-,36-,37-,38-/m0/s1 |
InChI Key |
TWJCNVOIEMSYGV-GLIPDFAWSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=N/N=C\4/CC[C@@H]5[C@@]4(CC[C@H]6[C@H]5CC=C7[C@@]6(CC[C@@H](C7)O)C)C)CC=C8[C@@]3(CC[C@@H](C8)O)C |
Canonical SMILES |
CC12CCC3C(C1CCC2=NN=C4CCC5C4(CCC6C5CC=C7C6(CCC(C7)O)C)C)CC=C8C3(CCC(C8)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


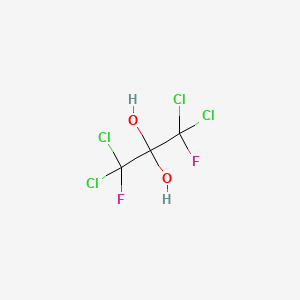
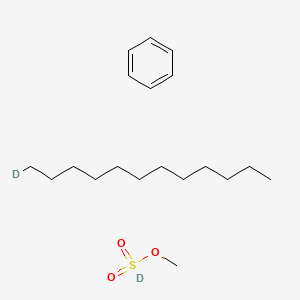
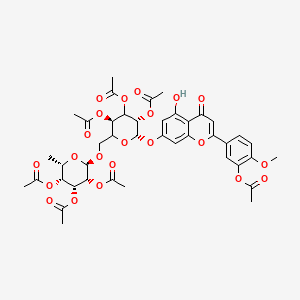
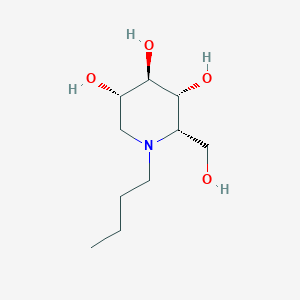



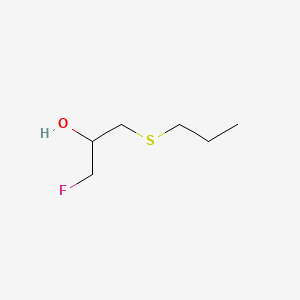
![2-amino-3-hydroxy-3-oxopropane-1-thiolate;3-[18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethyl-1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18,19,20,21,23-docosahydroporphyrin-22,24-diid-2-yl]propanoic acid;iron(3+);hydrate](/img/structure/B13419259.png)
